molecular formula C5H2ClN3 B1346822 6-Chloropyrazine-2-carbonitrile CAS No. 6863-74-7

6-Chloropyrazine-2-carbonitrile

Cat. No. B1346822
CAS RN: 6863-74-7
M. Wt: 139.54 g/mol
InChI Key: CZPOFSDHJNNWQL-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .


Synthesis Analysis

The synthesis of 6-Chloropyrazine-2-carbonitrile has been reported in the literature. For instance, it was synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . The synthesis process involved several steps, including regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .


Molecular Structure Analysis

The molecular structure of 6-Chloropyrazine-2-carbonitrile is characterized by a pyrazine ring with a chlorine atom at the 6-position and a carbonitrile group at the 2-position . The molecular weight of this compound is 139.54 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloropyrazine-2-carbonitrile are not detailed in the retrieved sources, it is noted that this compound can be used as a precursor in various chemical reactions .


Physical And Chemical Properties Analysis

6-Chloropyrazine-2-carbonitrile is a solid compound with a melting point of 24-26℃ and a boiling point of 229℃ . It has a density of 1.43 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloropyrazine-2-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For example, reactions with different reagents can lead to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, as well as thienopyridine derivatives. These compounds have potential applications in different areas of chemistry and pharmaceuticals due to their unique structural features (Yassin, 2009).

Biological Activity and Cytotoxicity

Compounds derived from 6-Chloropyrazine-2-carbonitrile have shown promising biological activities. For instance, pyrazolo[1,5-a]pyrimidines synthesized from related compounds have demonstrated antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017). Another study highlighted the anti-inflammatory activity of new pyrazolo[3,4-d] pyrimidines, underscoring their potential in medical research (El-Dean et al., 2016).

Synthesis of Novel Pyrazine Derivatives

6-Chloropyrazine-2-carbonitrile can be used to synthesize novel pyrazine derivatives with potential antimicrobial evaluation. For example, a study synthesized a series of 3-benzylaminopyrazine-2-carboxamides showing activity against Mycobacterium tuberculosis and certain bacterial strains (Janďourek et al., 2017).

Antimicrobial and Cytotoxic Activities

Some derivatives of 6-Chloropyrazine-2-carbonitrile exhibit antimicrobial and cytotoxic activities. A study developed novel substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles, demonstrating significant antimicrobial effects and cytotoxicity against human tumor liver cancer cell lines (Hussein et al., 2015).

Safety And Hazards

6-Chloropyrazine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

While specific future directions for 6-Chloropyrazine-2-carbonitrile are not detailed in the retrieved sources, it is noted that related compounds have attracted extensive attention in the field of antiviral and antiparasitic research . This suggests potential future directions in exploring the therapeutic applications of 6-Chloropyrazine-2-carbonitrile and its derivatives.

properties

IUPAC Name

6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPOFSDHJNNWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218711
Record name Pyrazinecarbonitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrazine-2-carbonitrile

CAS RN

6863-74-7
Record name 6-Chloro-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinecarbonitrile, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinecarbonitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyrazine-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Jampilek, M Dolezal, J Kunes… - Current organic …, 2005 - ingentaconnect.com
… When the mixture of N-oxides of pyrazine-2carboxamide obtained in a classical way [8] was chlorinated by means of phosphoryl chloride, 6-chloropyrazine-2carbonitrile (3) was …
Number of citations: 26 www.ingentaconnect.com
J Zitko, J Jampílek, L Dobrovolný, M Svobodová… - Bioorganic & medicinal …, 2012 - Elsevier
… The main product 6-chloropyrazine-2-carbonitrile was separated by flash chromatography and underwent homolytic amidation to produce 3-chloro-5-cyanopyrazine-2-carboxamide, …
Number of citations: 21 www.sciencedirect.com
L Palek, J Dvořák, M Svobodova… - … der Pharmazie: An …, 2008 - Wiley Online Library
… The method used is described elsewhere [16], briefly, pyrazinamide was oxidized to give pyrazinamide-N-oxide 1a – 1c, the oxide was then reduced to 6-chloropyrazine-2-carbonitrile …
Number of citations: 20 onlinelibrary.wiley.com
K Dlabal, K Palát, A Lyčka… - … of Czechoslovak chemical …, 1990 - cccc.uochb.cas.cz
… Homolytic amidations of 2-chloropyrazine and 6-chloropyrazine-2-carbonitrile have been carried out to obtain products which have been used to prepare sulfur derivatives of pyrazine …
Number of citations: 37 cccc.uochb.cas.cz
A Climova, E Pivovarova, M Szczesio, K Gobis… - Journal of Inorganic …, 2023 - Elsevier
… The appropriate reagents for the synthesis of ligands were commercially available: 6-chloropyrazine-2‑carbonitrile, 6-chloropicolinonitrile and 4-chloropicolinonitrile. Firstly (Fig. 1), …
Number of citations: 11 www.sciencedirect.com
J Zitko, P Paterová, V Kubíček, J Mandíková… - Bioorganic & medicinal …, 2013 - Elsevier
… The main product 6-chloropyrazine-2-carbonitrile (1) was separated by flash chromatography and underwent homolytic amidation to produce 3-chloro-5-cyanopyrazine-2-carboxamide (…
Number of citations: 21 www.sciencedirect.com
K DLAAL, P Karel, A LyčkA, Ž ODLERovA - academia.edu
… Homolytic amidations of 2-chloropyrazine and 6-chloropyrazine-2-carbonitrile have been carried out to obtain products which have been used to prepare sulfur derivatives of pyrazine …
Number of citations: 3 www.academia.edu
M Dolezal, J Jampilek, S Bielesz… - Proceedings of the ECSOC …, 2007 - sciforum.net
… Homolytic amidation of 6-chloropyrazine-2-carbonitrile (I) yielded in 5-cyano-3-chloropyrazine-2-carboxamide (II). Via the hydrolysis was obtained 3-chloropyrazine-2,5-dicarboxamide (…
Number of citations: 2 sciforum.net
K Gobis, H Foks, K Wiśniewska… - Archiv der …, 2012 - Wiley Online Library
… These products are formed by the reaction of pyrazine-2-carbonitrile and 6-chloropyrazine-2-carbonitrile with sodium methanolate. As described in this work, the reaction of carbonitrile …
Number of citations: 7 onlinelibrary.wiley.com
D Ziembicka, K Gobis, M Szczesio… - Pharmaceuticals, 2023 - mdpi.com
… The starting compound, 6-chloropicolinonitrile, 4-chloropicolinonitrile, or 6-chloropyrazine-2-carbonitrile, was subjected to reflux, heated at 60 C, or stirred for 1 h with a nucleophilic …
Number of citations: 7 www.mdpi.com

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